Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate
Overview
Description
Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate is a heterocyclic compound with the molecular formula C₁₀H₉BrO₄. It is primarily used in research and development within the fields of chemistry and pharmacology. The compound is characterized by its unique structure, which includes a bromine atom and a dioxine ring, making it a valuable building block in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate typically involves the bromination of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid, followed by esterification with methanol. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The esterification step is usually carried out under acidic conditions using a catalyst like sulfuric acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and other reactive chemicals involved .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The dioxine ring can be oxidized to form more complex structures.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of alcohol derivatives from the ester group.
Scientific Research Applications
Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme interactions and inhibition.
Medicine: Potential use in the development of pharmaceutical agents due to its unique structure.
Industry: As an intermediate in the production of fine chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate is not well-documented. its structure suggests that it may interact with biological molecules through its bromine atom and dioxine ring, potentially affecting enzyme activity or receptor binding. Further research is needed to elucidate its exact molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 8-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate
- Methyl 8-fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate
- Methyl 8-iodo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate
Uniqueness
Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate is unique due to the presence of the bromine atom, which can participate in various chemical reactions, making it a versatile intermediate in synthetic chemistry. Its dioxine ring also provides a stable framework for further functionalization .
Properties
IUPAC Name |
methyl 5-bromo-2,3-dihydro-1,4-benzodioxine-8-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-13-10(12)6-2-3-7(11)9-8(6)14-4-5-15-9/h2-3H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCCQDGOXMZBRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=C(C=C1)Br)OCCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726425 | |
Record name | Methyl 8-bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
823225-66-7 | |
Record name | Methyl 8-bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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